
3-(Methylamino)-3-oxopropanoic acid
Vue d'ensemble
Description
3-(Methylamino)-3-oxopropanoic acid is a non-proteinogenic amino acid produced by cyanobacteria. It has been implicated in several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). This compound is known for its potential neurotoxic effects and has been a subject of extensive research due to its environmental and health implications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-oxopropanoic acid typically involves the reaction of methylamine with a suitable precursor. One common method is the reaction of methylamine with pyruvic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as oxo acids, amino alcohols, and substituted amino acids .
Applications De Recherche Scientifique
Neurodegenerative Disease Research
Research indicates that exposure to 3-(Methylamino)-3-oxopropanoic acid may contribute to neurodegenerative diseases such as ALS. Studies have shown that the compound can alter gene expression related to neuronal health, potentially leading to cell death through excitotoxic mechanisms .
Case Study: Guam ALS Incidence
A notable case study from Guam linked high levels of this compound in the environment to increased rates of ALS among residents. The study highlighted the neurotoxic effects of this compound produced by local cyanobacteria .
Biochemical Research
As a model compound for studying amino acid metabolism, this compound is utilized in biochemical research to understand metabolic pathways and enzyme interactions. Its role in cellular signaling pathways makes it a valuable tool for investigating metabolic disorders .
Pharmaceutical Development
The compound's neurotoxic properties have prompted research into potential therapeutic interventions for neurodegenerative diseases. Investigations are ongoing into how modulation of its effects could lead to new treatments .
Environmental Studies
Given its production by cyanobacteria, studies have focused on the environmental impact of this compound. Understanding its ecological role helps in assessing risks associated with algal blooms and their effects on human health .
Industrial Applications
In addition to its research applications, this compound is explored in the production of specialty chemicals and pharmaceuticals. Its unique properties make it a candidate for various synthetic pathways in organic chemistry .
Summary Table: Applications of this compound
Application Area | Description |
---|---|
Neurodegenerative Disease Research | Investigating links between exposure and diseases like ALS |
Biochemical Research | Studying amino acid metabolism and enzyme interactions |
Pharmaceutical Development | Exploring therapeutic interventions for neurodegenerative diseases |
Environmental Studies | Assessing the ecological impact of cyanobacterial blooms |
Industrial Applications | Utilization in the synthesis of specialty chemicals and pharmaceuticals |
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets in the nervous system. It is known to act on ionotropic and metabotropic glutamate receptors, leading to excitotoxicity and neuronal damage. The compound can also induce oxidative stress and protein misfolding, contributing to its neurotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-N-Methylamino-L-alanine (BMAA): Another non-proteinogenic amino acid with similar neurotoxic properties.
Methylamine: A simpler amine that serves as a precursor in the synthesis of 3-(Methylamino)-3-oxopropanoic acid.
Dimethylaminoquinolines: Compounds with similar amino group functionalities but different structural frameworks.
Uniqueness
This compound is unique due to its specific neurotoxic effects and its role in neurodegenerative diseases. Its ability to interact with multiple molecular targets and induce a range of toxic effects sets it apart from other similar compounds .
Activité Biologique
3-(Methylamino)-3-oxopropanoic acid, also known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid primarily produced by cyanobacteria. This compound has garnered significant attention due to its potential neurotoxic effects and its involvement in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. This article delves into the biological activity of BMAA, examining its mechanisms of action, biochemical properties, and implications in health and disease.
Excitotoxicity : One of the primary mechanisms through which BMAA exerts its biological effects is excitotoxicity. This process involves the excessive stimulation of neurons by neurotransmitters, leading to cellular damage and death. BMAA mimics the action of glutamate, a major excitatory neurotransmitter, binding to glutamate receptors and triggering overactivation of neuronal pathways.
Biochemical Pathways : BMAA is synthesized in cyanobacteria via the methylation of 2,3-diaminopropanoic acid (2,3-DAP). The biosynthetic pathway involves S-adenosylmethionine as a methyl donor. Once introduced into the human body, BMAA can be metabolized into various products that may contribute to its neurotoxic effects.
Pharmacokinetics
BMAA undergoes rapid distribution in the body following administration, with a subsequent slower elimination phase. Its pharmacokinetic profile indicates that it can accumulate in nervous tissues, potentially leading to long-term neurotoxic effects .
Cellular Effects
BMAA influences cellular functions significantly:
- Gene Expression : Exposure to BMAA has been shown to alter the expression of genes associated with neurodegenerative diseases. For instance, it affects genes involved in oxidative stress response and neuronal survival.
- Enzyme Interaction : BMAA interacts with various enzymes involved in amino acid metabolism, such as alanine transaminase and aspartate transaminase. This interaction can disrupt normal metabolic processes within cells .
Neurotoxicity and Disease Association
Research has linked BMAA exposure to several neurodegenerative diseases:
- Amyotrophic Lateral Sclerosis (ALS) : Epidemiological studies have suggested a correlation between BMAA exposure from environmental sources (e.g., cyanobacterial blooms) and increased incidence rates of ALS.
- Alzheimer's Disease : Similar mechanisms are hypothesized in Alzheimer's disease, where excitotoxicity may contribute to neuronal loss and cognitive decline.
Case Studies
Several case studies highlight the implications of BMAA in human health:
- Environmental Exposure : A study conducted in Guam found elevated levels of BMAA in local food sources linked to higher rates of ALS among residents. This study emphasized the need for further research on dietary exposure to cyanobacterial toxins.
- Animal Models : Animal studies have demonstrated that administration of BMAA leads to neurodegeneration similar to that observed in ALS and Alzheimer's disease models. These findings support the hypothesis that BMAA is a potential environmental risk factor for these diseases.
The following table summarizes key biochemical properties and reactions involving this compound:
Property | Description |
---|---|
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
Solubility | Soluble in water |
Mechanism | Excitotoxicity via glutamate receptor activation |
Enzyme Interaction | Inhibits alanine transaminase |
Propriétés
IUPAC Name |
3-(methylamino)-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5-3(6)2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSCABGFLRQFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194949 | |
Record name | N-Methylmalonamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42105-98-6 | |
Record name | N-Methylmalonamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042105986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylmalonamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylcarbamoyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLMALONAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1GQ250D2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.